(1S)-1-(4-Bromophenyl)ethane-1,2-diamine2hcl
CAS No.:
Cat. No.: VC17463801
Molecular Formula: C8H13BrCl2N2
Molecular Weight: 288.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13BrCl2N2 |
|---|---|
| Molecular Weight | 288.01 g/mol |
| IUPAC Name | (1S)-1-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1 |
| Standard InChI Key | LCLFRGLJUCXQPV-YCBDHFTFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CN)N)Br.Cl.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(CN)N)Br.Cl.Cl |
Introduction
Chemical and Structural Properties
(1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride (C8H13BrCl2N2) is a dihydrochloride salt of a chiral diamine. The compound’s stereocenter at the C1 position confers enantiomeric purity, which is critical for its interactions in biological systems. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C8H13BrCl2N2 |
| Molecular Weight | 288.01 g/mol |
| IUPAC Name | (1S)-1-(4-bromophenyl)ethane-1,2-diamine; dihydrochloride |
| CAS Number | Not publicly disclosed |
| PubChem CID | 145708196 |
| Solubility | Highly soluble in water |
| Chirality | Single (S)-enantiomer |
The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The diamine moiety facilitates coordination with metal catalysts, making it valuable in asymmetric catalysis.
Synthesis and Preparation
The synthesis of (1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride involves a multi-step enantioselective route:
-
Chiral Precursor Formation: 4-Bromobenzaldehyde undergoes condensation with a chiral amine (e.g., (R)- or (S)-phenylethylamine) to form a Schiff base. This intermediate is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the corresponding chiral diamine.
-
Resolution and Salt Formation: The freebase diamine is treated with hydrochloric acid to precipitate the dihydrochloride salt, enhancing stability and solubility.
Critical parameters include reaction temperature (−20°C to 25°C), solvent polarity (methanol or ethanol), and stoichiometric control to minimize racemization. Analytical techniques such as chiral HPLC and polarimetry confirm enantiomeric excess (>98% ee).
Pharmaceutical Applications
The compound’s chirality and structural modularity make it a promising candidate for drug discovery:
-
Chiral Auxiliary: Used to synthesize enantiopure β-amino alcohols, which are precursors to beta-blockers (e.g., propranolol analogs).
-
Anticancer Agents: The bromophenyl group may intercalate DNA or inhibit tyrosine kinases, though specific biological data remain exploratory.
-
Neurological Therapeutics: Structural analogs have shown affinity for serotonin and dopamine receptors, suggesting potential in treating CNS disorders.
Role in Organic Synthesis
(1S)-1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride serves as a versatile building block:
-
Cross-Coupling Reactions: The bromine atom participates in palladium-catalyzed couplings to form biaryl structures, integral to fluorescent dyes and ligands.
-
Ligand Design: The diamine group chelates metals like ruthenium and iridium, enabling asymmetric hydrogenation of ketones and imines.
-
Peptide Mimetics: Incorporated into pseudopeptides to enhance metabolic stability and bioavailability.
Comparison with Structural Isomers
The 2-bromo isomer, (1S)-1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride, differs in reactivity and applications:
| Property | 4-Bromo Isomer | 2-Bromo Isomer |
|---|---|---|
| Electronic Effects | Para bromine enhances resonance | Ortho bromine induces steric hindrance |
| Cross-Coupling Efficiency | High (90–95% yield) | Moderate (60–70% yield) |
| Biological Target Affinity | Prefers planar receptors | Binds to pocket-like enzymes |
The ortho isomer’s steric bulk limits its utility in catalysis but may improve selectivity in enzyme inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume